Hypoglycin
Overview
Description
Hypoglycin, specifically Hypoglycin A, is a non-protein amino acid primarily identified in the unripe fruit of the ackee tree (Blighia sapida), which is a significant dietary element in Jamaica. It is known for its profound hypoglycemic effects, attributed to its unique structure that includes a cyclopropane ring and a methylene group, features not found in protein amino acids. Hypoglycin's presence is not limited to ackee but also found in sycamore fruits and seeds of Billia hippocastanum, among other species, suggesting a broader distribution and significance across different plant species (Manchester, 1974).
Synthesis Analysis
The synthesis of Hypoglycin A has been a subject of interest due to its unique structure and biological activity. Early synthetic efforts described the synthesis via the allenic intermediate, diethyl 1-formylaminopenta-3,4-diene-1,1-dicarboxylate, demonstrating the compound's complex configuration as (+)-(2S:4S)-2-amino-4,5-methanohex-5-enoic acid (Black & Landor, 1968). Additionally, a more recent approach achieved the total synthesis of (±)-Hypoglycin A, further illustrating the methodological advancements in synthesizing this compound and shedding light on its structural intricacies (Kong Fan-lun, 2008).
Molecular Structure Analysis
The molecular structure of Hypoglycin A is distinctive due to its cyclopropane ring and a methylene group. These features contribute to its biological activity and the challenges in its synthesis. The configuration of Hypoglycin A has been established through degradation studies and its synthesis, confirming its complex stereochemistry (Black & Landor, 1968).
Chemical Reactions and Properties
Hypoglycin and related compounds exert their hypoglycemic effects by interfering with gluconeogenesis, primarily through their metabolites' capacity to inhibit specific enzymes in the fatty acid oxidation pathway. This inhibition results in decreased levels of critical cofactors and a subsequent reduction in gluconeogenesis efficiency, illustrating a clear link between the chemical properties of Hypoglycin and its biological effects (Bressler, Corredor, & Brendel, 1969).
Scientific Research Applications
Mechanism for Teratogenesis
Hypoglycin inhibits C14-leucine incorporation into protein, potentially acting as a leucine analogue and causing teratogenic effects (Hicks et al., 1974).
Pathogenesis of Jamaican Vomiting Sickness
It increases isovaleric acid and α-methylbutyric acid in rats, contributing to the pathogenesis of Jamaican vomiting sickness (Tanaka, Isselbacher, & Shih, 1972).
Impact on Liver Glycogen and Hyperglycemia
Hypoglycin A reduces hydrocortisone-induced liver glycogen deposition and hyperglycemia in adrenalectomized rats (Ringler et al., 1959).
Effects on Fatty Acid Metabolism
It induces hypoglycemia in rats and affects fatty acid metabolism, causing an increase in non-esterified fatty acids and total lipids in the liver (Mckerns et al., 1960).
Delayed Hypoglycemia and Insulin Sensitivity
Hypoglycin-A causes delayed hypoglycemia and affects glucose tolerance and insulin sensitivity (Feng & Patrick, 1958).
Effects on Gluconeogenesis
It and related compounds profoundly impact gluconeogenesis, affecting tissue levels of free carnitine and coenzyme A (Bressler, Corredor, & Brendel, 1969).
Interference with Glucose Production
Hypoglycin A interferes with glucose production by kidney and liver slices in vitro, potentially affecting the activities of fructose-1,6-diphosphatase and glucose-6-phosphatase (Patrick, 1966).
Toxicity and Jamaican Vomiting Sickness
Associated with vomiting sickness, it causes acute hypoglycemia, depletion of liver glycogen, and frequently death (Brooks & Audretsch, 1970).
Amino Acid Abnormalities
Hypoglycin induces amino acid abnormalities similar to those seen in Reye's syndrome (Shih & Tanaka, 1978).
Effects on Insulin Release
It can induce severe hypoglycemia without significantly changing insulin levels (Mills et al., 1987).
Atypical Myopathy in Horses
Hypoglycin A, found in Acer pseudoplatanus (European sycamore maple) plants, can cause atypical myopathy in horses (Gröndahl et al., 2015).
Biochemistry of Hypoglycin
It is a non-protein amino acid not found in protein amino acids (Manchester, 1974).
properties
IUPAC Name |
(2S)-2-amino-3-[(1R)-2-methylidenecyclopropyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJZCXFXPZGUBJ-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]1C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878975 | |
Record name | Hypoglycine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] | |
Record name | Hypoglycine A | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5600 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Unripe ackee contains hypoglycin A, a water-soluble liver toxin that induces hypoglycemia by inhibiting gluconeogenesis secondary to its limiting of cofactors (CoA and carnitine) essential for oxidation of long-chain fatty acids.[, ...SUGGESTED THAT TOXICITY IS DUE TO FORMATION OF METHYLENECYCLOPROPANE ACETIC ACID, WHICH INHIBITS THE OXIDN OF FATTY ACIDS, AND THAT THEIR ACCUMULATION DECR RESPIRATION AND UNCOUPLES PHOSPHORYLATION. /JAMACAN VOMITING SICKNESS/, ..hypoglycin A, isolated from the fruit, may interfere with oxidation of fatty acids, so that glycogen stores have to be metabolized for energy, with depletion of carbohydrates, resulting in hypoglycemia. /Jamacian vomiting sickness/, ... Short-chain acyl-CoA (SCADH), medium-chain acyl-CoA (MCADH) and isovaleryl-CoA (IVDH) dehydrogenases were severely and irreversibly inactivated by /(methylenecyclopropyl)acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin/ , while 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) was only slowly and mildly inactivated. Long-chain acyl-CoA dehydrogenase (LCADH) was not significantly inactivated, even after prolonged incubation with MCPA-CoA. Inactivation of SCADH, MCADH and IVDH was effectively prevented by the addition of substrate. This mode of inactivation by MCPA-CoA explains the urinary metabolite profile in hypoglycin treated-rats, which includes large amounts of metabolites from fatty acids and leucine, and relatively small amounts of those from valine and isoleucine., For more Mechanism of Action (Complete) data for HYPOGLYCIN (6 total), please visit the HSDB record page. | |
Record name | HYPOGLYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Hypoglycin | |
Color/Form |
Yellow plates from methanol + water | |
CAS RN |
156-56-9 | |
Record name | Hypoglycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hypoglycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hypoglycine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-[(1R)-2-methylenecyclopropyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYPOGLYCINE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GB7U7M282 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HYPOGLYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
280-284 °C | |
Record name | HYPOGLYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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